![molecular formula C14H10ClNO2S B2975805 4-[(2-Chlorophenyl)methyl]thiopheno[3,2-b]pyrrole-5-carboxylic acid CAS No. 1048468-15-0](/img/structure/B2975805.png)
4-[(2-Chlorophenyl)methyl]thiopheno[3,2-b]pyrrole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[(2-Chlorophenyl)methyl]thiopheno[3,2-b]pyrrole-5-carboxylic acid” is a chemical compound with the molecular formula C14H10ClNO2S and a molecular weight of 291.75. It is a thiophene-based compound . Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds .
Molecular Structure Analysis
The molecular structure of “4-[(2-Chlorophenyl)methyl]thiopheno[3,2-b]pyrrole-5-carboxylic acid” consists of a thiophene ring, a pyrrole ring, a carboxylic acid group, and a 2-chlorophenylmethyl group. Thiophene is a five-membered heterocycle that contains one sulfur atom .Aplicaciones Científicas De Investigación
Organic Semiconductors
Thiophene derivatives are pivotal in the development of organic semiconductors . The unique structure of thiophene allows for efficient charge transport, making it suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The specific compound could be explored for its semiconductor properties, potentially leading to advancements in electronic devices.
Corrosion Inhibitors
In industrial chemistry, thiophene derivatives serve as corrosion inhibitors . The compound’s ability to form a protective layer on metals could be harnessed to prevent corrosion, extending the life of metal components in various industries.
Anticancer Agents
Thiophene-based molecules exhibit pharmacological properties, including anticancer activity . The compound could be investigated for its potential to inhibit the growth of cancer cells, contributing to the development of new cancer therapies.
Anti-inflammatory Drugs
The anti-inflammatory properties of thiophene derivatives make them candidates for nonsteroidal anti-inflammatory drugs (NSAIDs) . Research into the compound’s efficacy and mechanism could lead to the creation of new anti-inflammatory medications.
Antimicrobial Activity
Thiophene compounds are known for their antimicrobial effects . This particular compound could be studied for its effectiveness against various bacterial and fungal pathogens, which could be crucial in the fight against antibiotic-resistant strains.
Antiviral Applications
Compounds with a thieno[3,2-b]pyrrole skeleton have shown promise in inhibiting alphaviruses, such as the chikungunya virus, and exhibit a broad spectrum of antiviral activity . Further research could explore the use of this compound in developing treatments for viral infections.
Neurotropic Virus Inhibition
Some thiophene derivatives have been reported to inhibit neurotropic alphaviruses . Investigating the compound’s ability to affect these viruses could lead to new approaches in treating diseases caused by such pathogens.
Oncology Research
Thiophene derivatives have been used to reversibly inhibit lysine-specific demethylases, which regulate histone methylation. This opens prospects for their use in oncology , particularly in the development of epigenetic cancer treatments .
Direcciones Futuras
Thiophene-based analogs, including “4-[(2-Chlorophenyl)methyl]thiopheno[3,2-b]pyrrole-5-carboxylic acid”, continue to be a topic of interest for medicinal chemists to improve advanced compounds with a variety of biological effects . They play a vital role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .
Mecanismo De Acción
Target of Action
Thiophene and pyrrole derivatives have been found to exhibit a variety of biological activities, indicating that they likely interact with multiple targets. For instance, some thiophene derivatives are known to have anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
The exact mode of action would depend on the specific target. For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Propiedades
IUPAC Name |
4-[(2-chlorophenyl)methyl]thieno[3,2-b]pyrrole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO2S/c15-10-4-2-1-3-9(10)8-16-11-5-6-19-13(11)7-12(16)14(17)18/h1-7H,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBITQNBAVOLAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C=C2C(=O)O)SC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]-3-methoxybenzonitrile](/img/structure/B2975724.png)
![(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2975725.png)
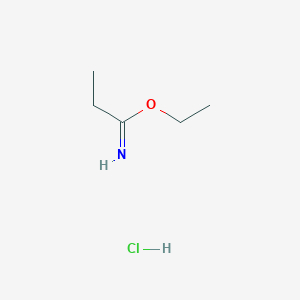
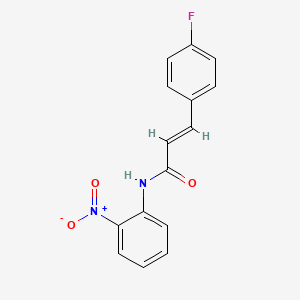
![1,4-dimethoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B2975732.png)
![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-(oxolan-2-yl)piperidine-4-carboxylic acid](/img/structure/B2975733.png)
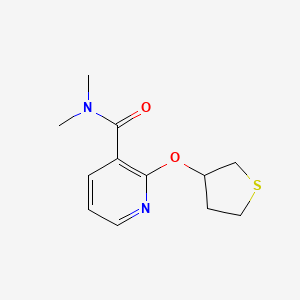
![4-[2-(Quinolin-2-yl)ethenyl]benzoic acid](/img/structure/B2975735.png)
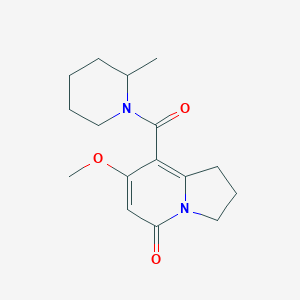
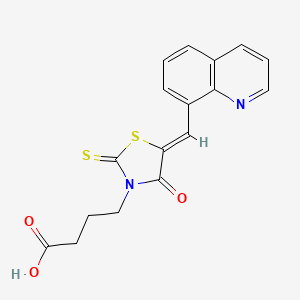
![4-bromo-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl thiophene-2-carboxylate](/img/structure/B2975740.png)

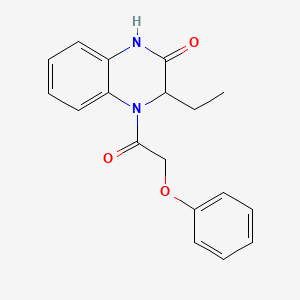
![7-[Chloro(difluoro)methyl]-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2975743.png)